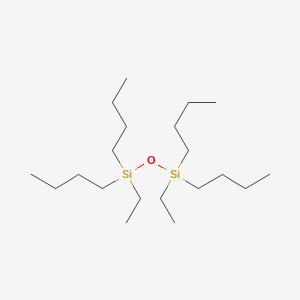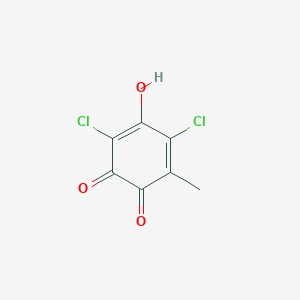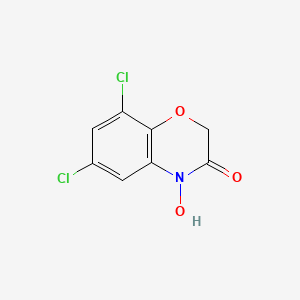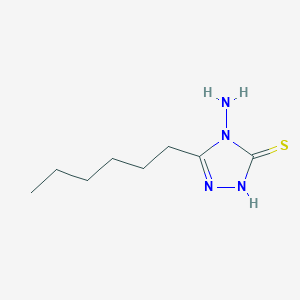
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane typically involves the hydrolysis of organosilicon precursors. One common method is the hydrolysis of chlorodimethylsilane, which produces the desired disiloxane compound along with hydrogen chloride (HCl) as a byproduct . The reaction conditions often require careful control of temperature and pH to ensure the stability of the Si-O-Si bonds and to prevent the formation of unwanted byproducts.
Industrial production methods may involve the use of specialized catalysts to enhance the efficiency of the reaction and to achieve higher yields. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s Si-H bonds are particularly reactive, making it a useful reducing agent in organic synthesis . Common reagents used in these reactions include strong bases and acids, which can facilitate the selective reduction of various organic functional groups.
Major products formed from these reactions often include higher molecular weight hydride-terminated polydimethylsiloxanes, which are valuable in the production of silicone polymers and resins .
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane has a wide range of applications in scientific research. In chemistry, it is used as a monomer in the production of silicone polymers and resins . Its unique chemical properties make it a valuable precursor for the synthesis of other organosilicon compounds.
In biology and medicine, the compound’s ability to selectively reduce organic functional groups has been leveraged in the development of various pharmaceuticals and diagnostic agents. Its stability and reactivity also make it a useful reagent in non-aqueous polymer preparation and other laboratory applications .
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane involves the interaction of its Si-H bonds with various molecular targets. The compound’s weakly hydridic Si-H bonds allow for selective reduction of organic functional groups, which is facilitated by the relatively low electronegativity values of silicon and hydrogen . This selective reduction is crucial in many organic synthesis processes, particularly in the production of higher molecular weight hydride-terminated polydimethylsiloxanes.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane can be compared with other similar compounds, such as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane and 1,1,3,3-Tetramethyldisiloxane . These compounds share similar structural features, including the presence of Si-O-Si bonds, but differ in their substituent groups and reactivity.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,1,3,3-Tetramethyldisiloxane: A versatile organosilane used in organic synthesis, particularly for its stability in neutral pH and high reactivity with strong bases.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical properties and reactivity patterns, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
88225-88-1 |
|---|---|
Formule moléculaire |
C20H46OSi2 |
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
dibutyl-[dibutyl(ethyl)silyl]oxy-ethylsilane |
InChI |
InChI=1S/C20H46OSi2/c1-7-13-17-22(11-5,18-14-8-2)21-23(12-6,19-15-9-3)20-16-10-4/h7-20H2,1-6H3 |
Clé InChI |
MZIMSTWPIHDNER-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CC)(CCCC)O[Si](CC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)

![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)



![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

